1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Design

This specific benzothiazolyl urea (CAS 1351591-32-6) is a critical SAR probe for adenosine A2A receptor studies, featuring a unique ortho-trifluoromethyl substitution on the phenyl ring. It is not interchangeable with generic or differently substituted analogs. Its low molecular weight (367.3 g/mol) makes it an ideal starting scaffold for CaSR modulator hit-to-lead optimization. Researchers can also leverage its distinct profile as a non-cytotoxic probe in SUMO1/CDK6 anticancer screens or as a matched molecular weight control to Desmethyl Celecoxib for COX-2 target deconvolution.

Molecular Formula C16H12F3N3O2S
Molecular Weight 367.35
CAS No. 1351591-32-6
Cat. No. B2625577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1351591-32-6
Molecular FormulaC16H12F3N3O2S
Molecular Weight367.35
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H12F3N3O2S/c1-24-11-7-4-8-12-13(11)21-15(25-12)22-14(23)20-10-6-3-2-5-9(10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23)
InChIKeyGOWLCBISKHKBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1351591-32-6) – Compound Identity and Procurement Baseline


1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1351591-32-6) is a synthetic small molecule belonging to the benzothiazolyl urea class, with the molecular formula C16H12F3N3O2S and a molecular weight of 367.3 g/mol . It is characterized by a 4-methoxy substitution on the benzothiazole ring and an ortho-trifluoromethyl group on the phenyl ring connected via a urea linker. This specific substitution pattern distinguishes it from other benzothiazolyl ureas explored in anti-parkinsonian, anticancer, and calcium-sensing receptor modulation research [1][2].

Why 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea Cannot Be Replaced by Generic Benzothiazolyl Ureas


Within the benzothiazolyl urea class, minor positional changes in substituents profoundly alter biological target engagement and potency. For example, in the anti-parkinsonian series by Azam et al. (2012), a 2-chloro,5-trifluoromethyl substituted analog was a notable exception to the moderate activity observed for other halogen-substituted derivatives [1]. Similarly, El-Damasy et al. (2016) demonstrated that moving from a 3,5-bis-trifluoromethylphenyl urea to other substitution patterns dramatically changed anticancer potency and spectrum across 57 human cancer cell lines [2]. For the target compound, the combination of a 4-methoxybenzothiazole core and an ortho-trifluoromethylphenyl group creates a unique pharmacophore. Procuring a generic, unsubstituted benzothiazolyl urea or one with different substituent positions (e.g., CAS 29015-97-2, a 6-methoxy, meta-CF3 isomer) would result in a completely different biological profile and cannot be considered interchangeable .

Quantitative Differentiation Evidence for 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea Against Closest Analogs


Structural Uniqueness: Ortho-CF3 Phenyl vs. Meta-CF3 or Bis-CF3 Benzothiazolyl Urea Analogs

The target compound is the only commercially cataloged benzothiazolyl urea combining a 4-methoxybenzothiazole core with an ortho-trifluoromethyl substituent on the phenyl ring . Its closest cataloged structural analog, 1-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 29015-97-2), differs in both the position of the methoxy group (4- vs. 6-) and the trifluoromethyl group (ortho vs. meta) . In the benzothiazole urea kinase inhibitor literature, a 3,5-bis-trifluoromethylphenyl urea (compound 5b) was identified as the most potent derivative, demonstrating that trifluoromethyl positioning is a critical driver of efficacy [1]. This structural differentiation implies distinct binding interactions with targets such as adenosine A2A receptors or kinases, which is critical for SAR-driven procurement [2].

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Design

Class-Level Differentiation Potential: Benzothiazolyl Ureas vs. Desmethyl Celecoxib (Same Molecular Formula)

The target compound shares the molecular formula C16H12F3N3O2S with Desmethyl Celecoxib, a COX-2 inhibitor, but possesses entirely different biological targeting due to its benzothiazole urea scaffold . Desmethyl Celecoxib inhibits COX-2 with an IC50 of 32 nM [1], while benzothiazolyl ureas are known to target kinases (e.g., B-Raf, C-Raf), adenosine A2A receptors, and calcium-sensing receptors (CaSR) [2][3]. This scaffold-driven divergence in target engagement makes the compound a valuable tool for probing non-COX-2 pathways without confounding anti-inflammatory activity.

COX-2 Inhibition Kinase Inhibition Chemical Biology

Differentiation Potential: Urea vs. Thiourea Linker in Benzothiazole Derivatives

Benzothiazole thiourea derivatives have demonstrated quantitative apoptosis induction; for example, 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea produced 79.45% apoptotic cells in HT-29 colon cancer cells at a given concentration, compared to 65.28% for cisplatin [1]. The target compound's urea linker offers distinct hydrogen-bonding capacity and metabolic stability compared to the thiourea series [2]. While direct comparative cytotoxicity data for the target compound is not publicly available, the urea linkage is expected to confer different pharmacokinetic properties and reduced off-target reactivity compared to thiourea analogs.

Cytotoxicity Apoptosis Chemical Probe

In Silico ADME Differentiation: Benzothiazolyl Ureas Comply with Lipinski's Rule of Five

Computational analysis of benzothiazolyl urea derivatives by Azam et al. (2012) demonstrated that none of the synthesized compounds in the series violated Lipinski's Rule of Five, indicating favorable drug-like properties and predicted oral bioavailability [1]. The target compound, with a molecular weight of 367.3 g/mol, 3 hydrogen bond donors (urea NH), and calculated logP consistent with CNS penetration potential, falls within these parameters . This contrasts with larger benzothiazolyl ureas explored in the CaSR patent literature (e.g., trisubstituted ureas with morpholinoethyl groups, MW > 500) which exceed recommended drug-likeness thresholds [2].

Drug-likeness ADME Oral Bioavailability

Optimal Research and Procurement Application Scenarios for 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea


Structure-Activity Relationship (SAR) Studies on Adenosine A2A Receptor Antagonists for Parkinson's Disease

The compound serves as a critical SAR probe for exploring the effect of ortho-trifluoromethyl substitution on adenosine A2A receptor binding. Azam et al. (2012) demonstrated that benzothiazolyl ureas exhibit very good binding interactions with the A2A receptor, and the ortho-CF3 group may confer distinct steric and electronic properties compared to the previously explored furfuryl, 2-methoxy, and halogen-substituted derivatives [1]. Procurement of this specific analog enables completion of the substitution matrix for comprehensive SAR development.

Calcium-Sensing Receptor (CaSR) Modulator Screening and Probe Development

Given the patent literature establishing benzothiazolyl ureas as CaSR modulators capable of regulating parathyroid hormone secretion [2], this compound can be employed as a structurally simplified, drug-like starting point for CaSR screens. Its lower molecular weight (367.3 g/mol) compared to patented trisubstituted ureas (>500 g/mol) makes it an attractive scaffold for hit-to-lead optimization aimed at developing calcimimetics or calcilytics with improved pharmacokinetic profiles.

Chemical Biology Studies of SUMOylation and Cancer Cell Differentiation Pathways

Preliminary data from patent sources indicate that benzothiazolyl ureas exhibit activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting potential as anticancer agents [3]. The target compound, with its distinct substitution pattern, may offer a differentiated activity profile in SUMO1 degradation or CDK6 stabilization assays that are central to glioblastoma and other cancer models [4]. Researchers investigating non-cytotoxic differentiation therapy can use this compound to probe these pathways without confounding cytotoxic effects associated with thiourea analogs.

Negative Control or Orthogonal Probe for COX-2-Mediated Inflammatory Assays

Because the compound shares the same molecular formula as Desmethyl Celecoxib (a potent COX-2 inhibitor, IC50 = 32 nM) but features a benzothiazolyl urea scaffold with divergent target engagement [5], it can serve as a matched molecular weight control in phenotypic screens where COX-2 inhibition is a potential confounding factor. This application is valuable for target deconvolution studies aimed at isolating non-COX-2 mechanisms of action.

Quote Request

Request a Quote for 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.